molecular formula C17H28ClNO2 B5139940 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B5139940
M. Wt: 313.9 g/mol
InChI Key: GJLNBBMEBVFMBQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a phenoxy group, a piperidine ring, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Formation of the Piperidine Intermediate: The piperidine intermediate can be synthesized by reacting 4-methylpiperidine with an appropriate halogenated compound.

    Coupling Reaction: The phenoxy and piperidine intermediates are then coupled using a suitable coupling agent, such as a base or a catalyst, to form the final product.

    Hydrochloride Formation: The final product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.

    Pharmacology: It is used to investigate its effects on biological systems and its potential as a drug candidate.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other compounds and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
  • 1-(3,5-Dimethylphenoxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol
  • 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)butan-2-ol

Uniqueness

1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-(3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-13-4-6-18(7-5-13)11-16(19)12-20-17-9-14(2)8-15(3)10-17;/h8-10,13,16,19H,4-7,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNBBMEBVFMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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